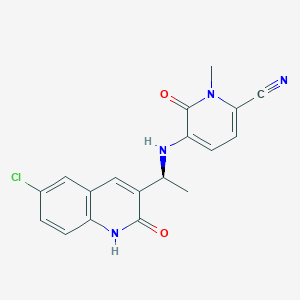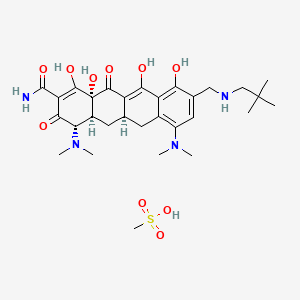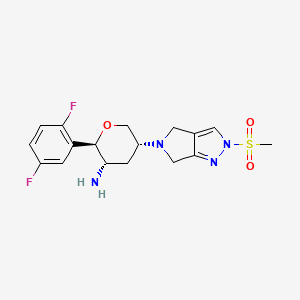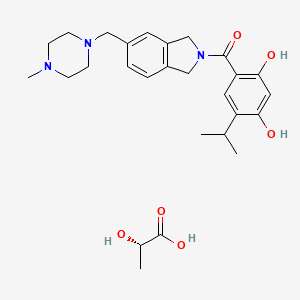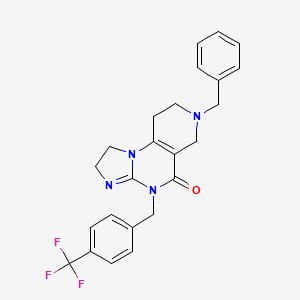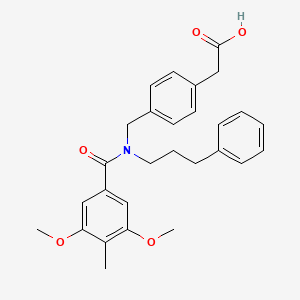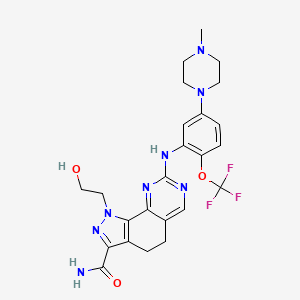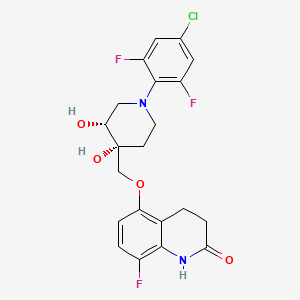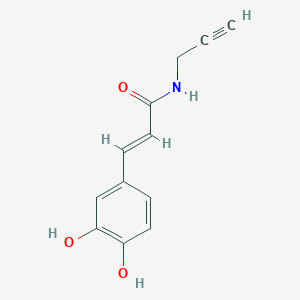
PACA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PACA is a compound that has garnered significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of propargylamines and is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plant sources. This compound is known for its antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel pharmaceutical agents .
Applications De Recherche Scientifique
PACA has a wide range of scientific research applications, including:
Anti-cancer Research: this compound has shown anti-cancer properties in some studies, making it a potential candidate for further research in cancer treatment.
Neuroprotection Research: Studies have suggested that propargyl caffeamide may have neuroprotective effects, making it a promising compound for research on neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Anti-inflammatory Research: Due to its anti-inflammatory properties, propargyl caffeamide is being investigated for its potential use in treating inflammatory diseases.
Antioxidant Research: The antioxidant properties of propargyl caffeamide make it a valuable compound for research in oxidative stress-related conditions.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: PACA can be synthesized through the reaction of caffeic acid with propargylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain pure propargyl caffeamide .
Industrial Production Methods: Industrial production of propargyl caffeamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the production of high-purity propargyl caffeamide .
Analyse Des Réactions Chimiques
Types of Reactions: PACA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding quinones.
Reduction: Reduction of propargyl caffeamide can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Major Products Formed: The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications .
Comparaison Avec Des Composés Similaires
PACA can be compared with other similar compounds such as:
Caffeic Acid: Both compounds are derivatives of caffeic acid, but propargyl caffeamide has an added propargyl group, which enhances its therapeutic properties.
Propargylamine: While propargylamine is a simple propargyl compound, propargyl caffeamide combines the properties of both propargylamine and caffeic acid, making it more versatile.
N-Propargyl Caffeate: This compound is similar to propargyl caffeamide but differs in its ester linkage instead of an amide bond, which may affect its biological activity.
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for various therapeutic applications.
Propriétés
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-prop-2-ynylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-13-12(16)6-4-9-3-5-10(14)11(15)8-9/h1,3-6,8,14-15H,7H2,(H,13,16)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHSUNWAPXINQU-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C=CC1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
